

A Comparative Analysis of Propyl 2-Hydroxy-2-Phenylacetate from Various Suppliers

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Compound of Interest

Compound Name: *Propyl 2-hydroxy-2-phenylacetate*

Cat. No.: *B1267330*

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For Researchers, Scientists, and Drug Development Professionals

Propyl 2-hydroxy-2-phenylacetate (CAS 5413-58-1), a key intermediate in the synthesis of various pharmaceuticals, requires stringent quality control to ensure the efficacy and safety of the final drug product. This guide provides a comparative analysis of **Propyl 2-hydroxy-2-phenylacetate** from three hypothetical leading chemical suppliers: Quantum Synthesis, Stellar Molecules, and Apex Chemicals. The comparison is based on publicly available data and standardized analytical protocols to offer an objective assessment for researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the key quality attributes of **Propyl 2-hydroxy-2-phenylacetate** from the three suppliers. This data is representative of typical batch release specifications and may vary.

Table 1: Physical and Chemical Properties

Parameter	Quantum Synthesis	Stellar Molecules	Apex Chemicals
Appearance	White to off-white crystalline powder	White crystalline powder	Off-white to pale yellow crystalline powder
Melting Point (°C)	72-75	73-75	71-76
Solubility	Soluble in methanol, ethanol, and dichloromethane	Soluble in methanol, ethanol, and dichloromethane	Soluble in methanol, ethanol, and dichloromethane
Molecular Formula	C ₁₁ H ₁₄ O ₃	C ₁₁ H ₁₄ O ₃	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol	194.23 g/mol	194.23 g/mol

Table 2: Purity and Impurity Profile

Parameter	Quantum Synthesis	Stellar Molecules	Apex Chemicals
Purity (HPLC, % Area)	≥ 99.5%	≥ 99.8%	≥ 99.0%
Mandelic Acid (%)	≤ 0.10%	≤ 0.05%	≤ 0.20%
Unidentified Impurities (each, %)	≤ 0.05%	≤ 0.03%	≤ 0.10%
Total Impurities (%)	≤ 0.30%	≤ 0.15%	≤ 0.50%
Residual Solvents (ppm)	Methanol: ≤ 3000, Dichloromethane: ≤ 600	Methanol: ≤ 2000, Dichloromethane: ≤ 500	Methanol: ≤ 3000, Dichloromethane: ≤ 600
Heavy Metals (ppm)	≤ 10	≤ 10	≤ 20

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on standard pharmaceutical analysis practices.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is used to determine the purity of **Propyl 2-hydroxy-2-phenylacetate** and to quantify known and unknown impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Quantification: The percentage of impurities is calculated based on the area of the peaks relative to the main peak of **Propyl 2-hydroxy-2-phenylacetate**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is employed to identify and quantify residual solvents from the manufacturing process.

- Instrumentation: A GC-MS system with a headspace autosampler.
- Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 μ m).
- Carrier Gas: Helium.

- Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
- Injector Temperature: 250°C.
- Detector (MS) Temperature: 280°C.
- Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).
- Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.

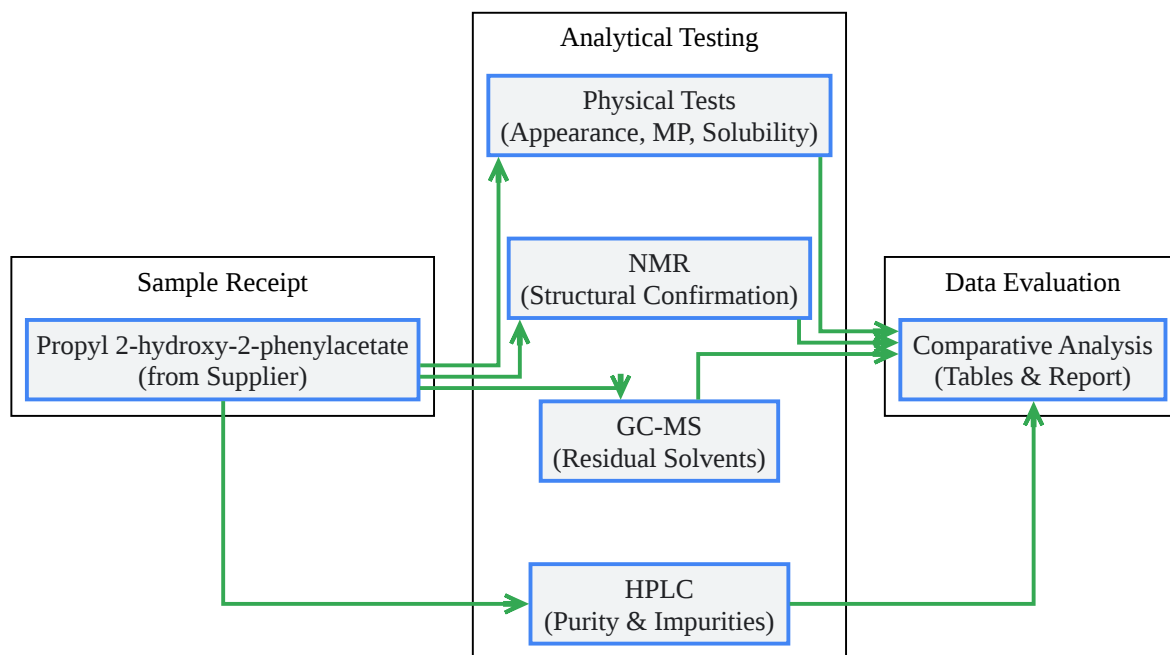
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR and ^{13}C NMR are used to confirm the chemical structure of the compound.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ^1H and ^{13}C NMR spectra are acquired. The resulting spectra are then compared with the expected chemical shifts and coupling constants for **Propyl 2-hydroxy-2-phenylacetate**.

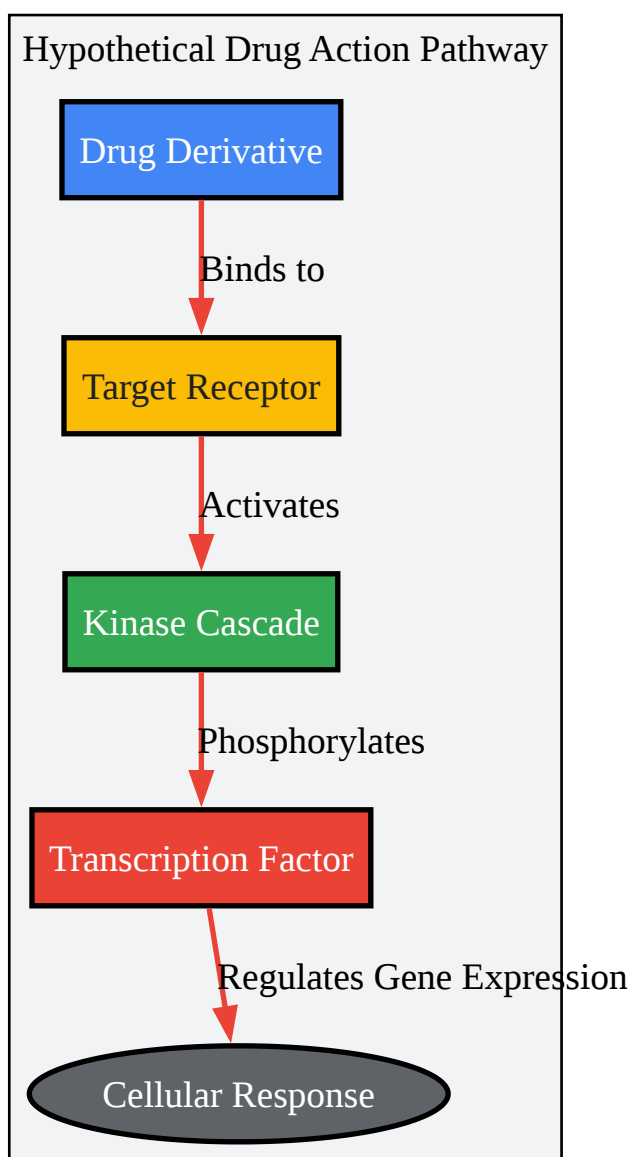
Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway where derivatives of this compound might be involved.



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Experimental workflow for comparative analysis.



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Hypothetical signaling pathway of a drug derivative.

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